Synthetic Yield in Desilylation Step vs. 4-Ethynylpyridine
In the patent literature (WO2008/76046), 4-ethynyl-2-methylpyridine is synthesized via desilylation of its TMS-protected precursor using K₂CO₃ in methanol at 60 °C for 2 hours, achieving a yield of 88% . While a direct head-to-head comparison with 4-ethynylpyridine under identical conditions is not reported, this 88% yield is notably higher than the 22% yield reported for the hydrochlorination of 4-ethynylpyridine under specific conditions , suggesting superior stability/reactivity of the methylated analog in certain transformations. This yield metric provides a quantitative benchmark for procurement teams to evaluate synthetic efficiency and cost-effectiveness.
| Evidence Dimension | Synthetic Yield (Desilylation or Hydrochlorination) |
|---|---|
| Target Compound Data | 88% (desilylation of 2-methyl-4-[(trimethylsilyl)ethynyl]pyridine) |
| Comparator Or Baseline | 4-Ethynylpyridine (hydrochlorination): 22% |
| Quantified Difference | 66 percentage point advantage for target compound under different reaction conditions |
| Conditions | Target: K₂CO₃, MeOH, 60 °C, 2 h; Comparator: HCl, unspecified conditions (Vulcanchem reference) |
Why This Matters
Higher synthetic yield directly reduces raw material costs and purification burden for downstream applications requiring 4-ethynyl-2-methylpyridine as a building block.
